![molecular formula C11H19N3O4 B1452818 Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate CAS No. 1260683-88-2](/img/structure/B1452818.png)
Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate
Overview
Description
Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate, commonly known as MPTP, is a chemical compound that has been widely used in scientific research as a tool to study Parkinson's disease. MPTP is a synthetic compound that was first synthesized in 1976 by Z. Huang and colleagues. Since then, MPTP has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate is involved in the chemistry and synthesis of heterocyclic compounds. A study highlights the reactivity of certain derivatives as a valuable building block for synthesizing a range of heterocyclic compounds such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of these derivatives offers mild conditions for generating versatile cynomethylene dyes from various precursors, including amines, α-aminocarboxylic acids, and their esters, indicating the potential for innovative transformations in future research (Gomaa & Ali, 2020).
Therapeutic Applications in Medicine
Pyrazole derivatives, particularly those with methyl substitution, have been recognized for their potent medicinal scaffolds, exhibiting a broad spectrum of biological activities. The synthesis and medical significance of these derivatives have been extensively reviewed, providing insights into their application in various therapeutic areas till March 2021. This literature summary may serve as a crucial tool for medicinal chemists in generating new leads with high efficacy and reduced microbial resistance, emphasizing the medicinal potential of this compound derivatives (Sharma et al., 2021).
Potential in Neurodegenerative Disease Treatment
Pyrazolines are highlighted for their capacity to address neurodegenerative diseases affecting large global populations, such as Alzheimer's and Parkinson's diseases, along with psychiatric disorders. The neuroprotective properties of pyrazolines, covering aspects from structure-activity relationships to their inhibitory actions on key enzymes, are discussed. These compounds have shown beneficial effects in managing Alzheimer's disease by inhibiting acetylcholine esterase and beta-amyloid plaques. For Parkinson's disease, they target MAO B and COMT, and for psychiatric diseases, they block MAO A, showcasing the significant role of pyrazoline derivatives in treating neurodegenerative disorders (Ahsan et al., 2022).
Biochemical Analysis
Biochemical Properties
Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Furthermore, this compound can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain kinases, which are crucial for cell cycle regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy. Studies have shown that this compound remains stable under controlled conditions for extended periods. Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to enhance cellular antioxidant capacity without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative metabolism. For example, it can modulate the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds. Additionally, this compound can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its biochemical effects. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications. These localization patterns are essential for understanding the compound’s activity and function within cells .
properties
IUPAC Name |
N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.C2H2O4/c1-6(10-4)9-7(2)11-12(5)8(9)3;3-1(4)2(5)6/h6,10H,1-5H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFWILSCVIIAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)NC.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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